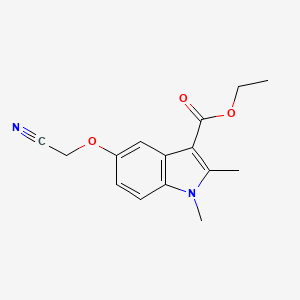
Ethyl 5-(cyanomethoxy)-1,2-dimethylindole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“Ethyl 5-(cyanomethoxy)-1,2-dimethylindole-3-carboxylate” is a chemical compound with the following properties:
- Molecular Formula : C<sub>15</sub>H<sub>16</sub>N<sub>2</sub>O<sub>3</sub>
- Molecular Weight : 272.304 g/mol
- CAS Number : 488745-53-5
Synthesis Analysis
The synthesis of this compound involves specific chemical reactions and procedures. Unfortunately, I don’t have access to specific synthetic protocols for this compound. However, further research in scientific literature may provide detailed synthesis methods.
Molecular Structure Analysis
The molecular structure of “Ethyl 5-(cyanomethoxy)-1,2-dimethylindole-3-carboxylate” consists of an indole ring with an ethyl ester group and a cyanomethoxy group attached. The exact arrangement of atoms and bond angles can be visualized using molecular modeling software.
Chemical Reactions Analysis
Understanding the chemical reactions involving this compound requires studying its reactivity with other molecules. Investigating its behavior under various conditions and with different reagents would provide insights into its chemical properties.
Physical And Chemical Properties Analysis
- Physical State : Liquid
- Appearance : Colorless
- Odor : Sweet
- Melting Point : -83.5°C
- Boiling Point : 75-78°C
- Flash Point : -4°C (closed cup)
- Flammability : Highly flammable liquid and vapor
- Eye Irritation : Causes serious eye irritation
- Respiratory Irritation : May cause respiratory irritation
科学研究应用
Synthesis and Reactivity
- The reactivity of compounds similar to Ethyl 5-(cyanomethoxy)-1,2-dimethylindole-3-carboxylate with different reagents highlights the synthetic utility of such structures in creating diverse chemical entities. For example, the synthesis of various esters and derivatives through reactions involving dimethyl N-(ethoxycarbonylmethyl)iminodithiocarbonate demonstrates the compound's versatility in organic synthesis (C. Alvarez-Ibarra et al., 1989).
Structure-Activity Relationship (SAR) Studies
- SAR studies of Ethyl 5-(cyanomethoxy)-1,2-dimethylindole-3-carboxylate analogs provide insights into their potential as anticancer agents. These studies reveal that structural modifications can lead to compounds with enhanced activity against drug-resistant cancer cells, underscoring the importance of the ethyl 5-(cyanomethoxy)-1,2-dimethylindole-3-carboxylate scaffold in medicinal chemistry (S. Das et al., 2009).
Crystal Structure Analysis
- The determination of crystal structures for compounds related to Ethyl 5-(cyanomethoxy)-1,2-dimethylindole-3-carboxylate aids in understanding their molecular conformations and potential interactions in biological systems. This structural information is crucial for designing compounds with specific biological activities (李明 et al., 2005).
Synthetic Methodologies
- Novel synthetic methodologies involving Ethyl 5-(cyanomethoxy)-1,2-dimethylindole-3-carboxylate and its derivatives pave the way for the development of new chemical entities. These methodologies include reactions that lead to the formation of complex structures with potential applications in drug discovery and material science (T. Ohsumi & H. Neunhoeffer, 1992).
安全和危害
- Flammability : Highly flammable
- Eye Irritation : Causes serious eye irritation
- Health Effects : May cause drowsiness or dizziness
- Storage : Store in a well-ventilated place, keep container tightly closed, and store locked up.
未来方向
Research on this compound could focus on:
- Investigating its biological activity and potential applications.
- Exploring its interactions with other molecules.
- Developing synthetic methods for large-scale production.
Please note that this analysis is based on available information, and further scientific studies are essential to fully understand the compound’s properties and potential applications.
属性
IUPAC Name |
ethyl 5-(cyanomethoxy)-1,2-dimethylindole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-4-19-15(18)14-10(2)17(3)13-6-5-11(9-12(13)14)20-8-7-16/h5-6,9H,4,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNADVKYRZVIBSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OCC#N)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(cyanomethoxy)-1,2-dimethylindole-3-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-3-pyrazol-1-ylbenzamide](/img/structure/B2737993.png)
![N-(3-methoxyphenyl)-N-methyl-2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide](/img/structure/B2737998.png)
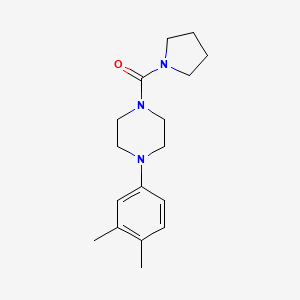
![(Z)-N-(3-allyl-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2738002.png)
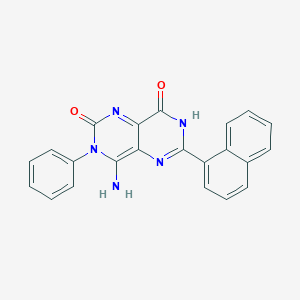
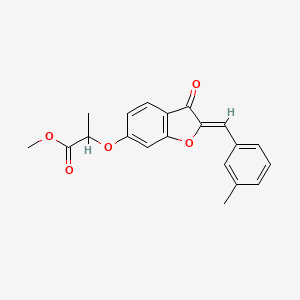
![7-(2-Fluorophenyl)-2-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2738007.png)
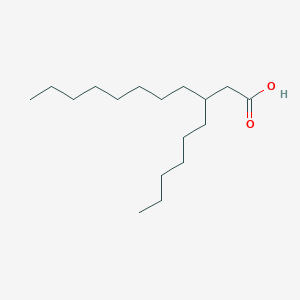
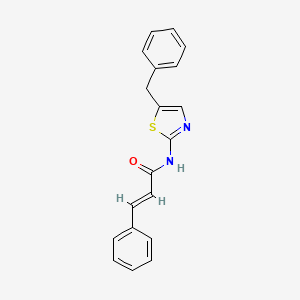
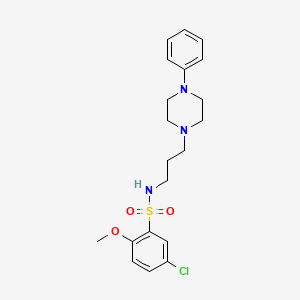
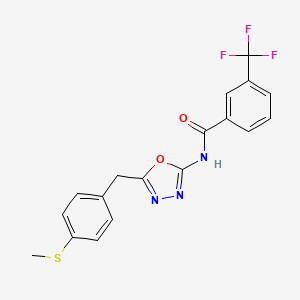
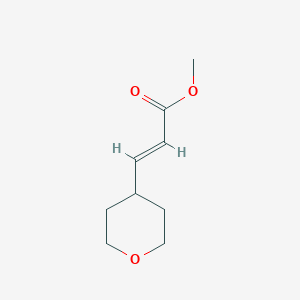
![4-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B2738015.png)
![N-(3,4-dimethoxyphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2738016.png)